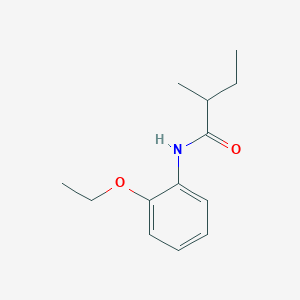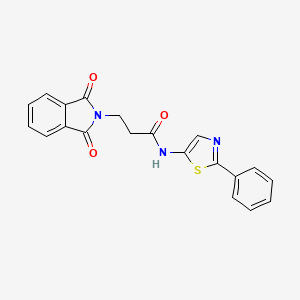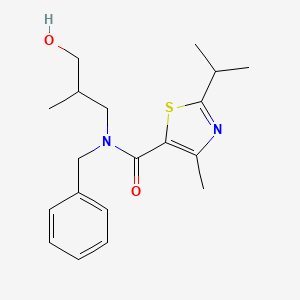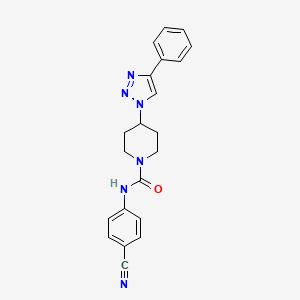
N-(2-ethoxyphenyl)-2-methylbutanamide
Descripción general
Descripción
N-(2-ethoxyphenyl)-2-methylbutanamide, also known as etomidate, is a short-acting intravenous anesthetic agent that is commonly used in clinical settings for induction of anesthesia. It belongs to the imidazole class of drugs and was first introduced in the 1970s as an alternative to barbiturates and other anesthetic agents. Etomidate has gained popularity due to its rapid onset of action, minimal cardiovascular and respiratory effects, and favorable recovery profile.
Mecanismo De Acción
Etomidate acts on the gamma-aminobutyric acid (GABA) receptor, which is a major inhibitory neurotransmitter in the central nervous system. It enhances the activity of the GABA receptor, leading to increased chloride ion influx and hyperpolarization of the neuron. This results in inhibition of neuronal activity and subsequent sedation and anesthesia.
Biochemical and Physiological Effects:
Etomidate has minimal effects on cardiovascular and respiratory function, making it a popular choice for induction of anesthesia in patients with compromised cardiovascular or respiratory systems. However, it can cause transient suppression of cortisol synthesis in the adrenal gland, which can lead to adrenal insufficiency in some patients. Etomidate has also been shown to cause myoclonic movements and pain on injection.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Etomidate has been used in laboratory experiments to study the effects of anesthesia on neuronal activity and behavior. Its short-acting nature and minimal effects on cardiovascular and respiratory function make it an ideal agent for studying the acute effects of anesthesia. However, its effects on cortisol synthesis and potential for causing myoclonic movements and pain on injection must be taken into consideration when designing experiments.
Direcciones Futuras
There are several areas of research that could benefit from further study of N-(2-ethoxyphenyl)-2-methylbutanamide. One area is the development of new formulations that minimize the risk of myoclonic movements and pain on injection. Another area is the study of this compound's effects on long-term neuronal function and behavior. Finally, there is potential for this compound to be used as a tool for studying the mechanisms underlying anesthesia and consciousness.
Aplicaciones Científicas De Investigación
Etomidate has been extensively studied in clinical and laboratory settings for its anesthetic properties. It is commonly used for induction of anesthesia in patients undergoing surgical procedures. In addition, N-(2-ethoxyphenyl)-2-methylbutanamide has been used for sedation in critically ill patients, as it has minimal effects on cardiovascular and respiratory function. Etomidate has also been studied for its potential use in treating status epilepticus, a life-threatening condition characterized by prolonged seizures.
Propiedades
IUPAC Name |
N-(2-ethoxyphenyl)-2-methylbutanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-4-10(3)13(15)14-11-8-6-7-9-12(11)16-5-2/h6-10H,4-5H2,1-3H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTCFVEOAWWFARC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=O)NC1=CC=CC=C1OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[4-(2-fluorobenzoyl)-1-piperazinyl]-2-nitro-N-(1-phenylethyl)aniline](/img/structure/B3952710.png)
![2-{2-[4-(2,4-dichlorobenzyl)-1-piperazinyl]-1-methyl-2-oxoethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B3952721.png)
![methyl 4-[allyl(phenylsulfonyl)amino]benzoate](/img/structure/B3952728.png)

![N-{[(5-sec-butyl-2-hydroxyphenyl)amino]carbonothioyl}-2-fluorobenzamide](/img/structure/B3952738.png)
![1-(cyclohexylmethyl)-N-[(6-methoxy-1,3-benzodioxol-5-yl)methyl]-3-piperidinamine](/img/structure/B3952740.png)





![6-iodo-3-methyl-2-[2-(5-nitro-2-furyl)vinyl]-4(3H)-quinazolinone](/img/structure/B3952784.png)

![(1-isoxazol-3-ylethyl){3-methoxy-2-[(2-methylprop-2-en-1-yl)oxy]benzyl}methylamine](/img/structure/B3952797.png)